molecular formula C19H26N6 B6438148 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2549009-43-8

4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438148
CAS No.: 2549009-43-8
M. Wt: 338.4 g/mol
InChI Key: YZKMGZAMALWXFI-UHFFFAOYSA-N
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Description

4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H26N6 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.22189485 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding of the compound to the tyrosine kinase inhibits the enzyme’s activity, preventing the phosphorylation process.

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. Tyrosine kinases play a crucial role in the activation of many cellular processes. Therefore, inhibiting these enzymes can lead to the suppression of these processes, including cell division and growth. This makes tyrosine kinase inhibitors effective in treating diseases characterized by abnormal cell growth, such as leukemia .

Pharmacokinetics

Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate)

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity. This leads to the suppression of various cellular processes activated by these enzymes, including cell division and growth . Therefore, the compound could potentially be used as a therapeutic agent in diseases characterized by abnormal cell growth, such as leukemia .

Biochemical Analysis

Biochemical Properties

Similar compounds, such as Imatinib, have been shown to inhibit the activity of tyrosine kinases . This suggests that 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported .

Properties

IUPAC Name

4-methyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-16-14-18(22-19(21-16)25-8-2-3-9-25)24-12-10-23(11-13-24)15-17-4-6-20-7-5-17/h4-7,14H,2-3,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMGZAMALWXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.